Benzenecarboximidamide, 4-(4-methylbenzoyl)-
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Overview
Description
These compounds contain a pyridine ring substituted at the 2-position by a benzylamine group . The compound is characterized by its unique structure, which includes a benzenecarboximidamide moiety and a 4-methylbenzoyl group.
Preparation Methods
The synthesis of Benzenecarboximidamide, 4-(4-methylbenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzoyl chloride with benzenecarboximidamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
Benzenecarboximidamide, 4-(4-methylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide.
Scientific Research Applications
Benzenecarboximidamide, 4-(4-methylbenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4-(4-methylbenzoyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzenecarboximidamide, 4-(4-methylbenzoyl)- can be compared with other similar compounds, such as:
Benzenecarboximidamide, 4-amino-: This compound has an amino group instead of a methylbenzoyl group, leading to different chemical and biological properties.
Benzenecarboximidamide, 4-(methylsulfonyl)-: This compound contains a methylsulfonyl group, which imparts distinct reactivity and applications.
The uniqueness of Benzenecarboximidamide, 4-(4-methylbenzoyl)- lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct chemical reactivity.
Properties
CAS No. |
61625-28-3 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O/c1-10-2-4-11(5-3-10)14(18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3,(H3,16,17) |
InChI Key |
LXZUEXQNZDVGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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